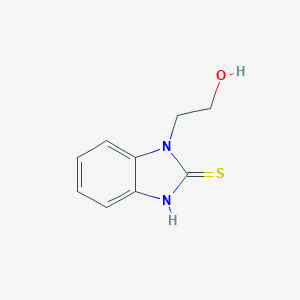
2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol, also known as SBE, is a chemical compound that has garnered significant interest in scientific research due to its unique properties. SBE is a thiol-containing molecule that has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In
Wirkmechanismus
The mechanism of action of 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol is not fully understood, but it is believed to involve the activation of the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes. 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and physiological effects:
2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has also been shown to decrease the production of reactive oxygen species, which can cause oxidative damage to cells. In addition, 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a key role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol in lab experiments is its relatively low toxicity. 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has been shown to have low cytotoxicity in a number of cell lines, which makes it a potential candidate for further study. However, one of the limitations of using 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol to cells or animals in a consistent and reproducible manner.
Zukünftige Richtungen
There are a number of future directions for the study of 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's disease and cancer. Another potential direction is the investigation of its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further study is also needed to fully understand the mechanism of action of 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol and its potential interactions with other molecules in the body.
Synthesemethoden
The synthesis of 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol can be achieved through the reaction of 2-mercapto-1H-benzimidazole with ethylene oxide in the presence of a base catalyst. The resulting product is then purified through recrystallization or column chromatography. The yield of 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol can vary depending on the reaction conditions, but typically ranges from 50-70%.
Wissenschaftliche Forschungsanwendungen
2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer. 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has also been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
Produktname |
2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol |
|---|---|
Molekularformel |
C9H10N2OS |
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2OS/c12-6-5-11-8-4-2-1-3-7(8)10-9(11)13/h1-4,12H,5-6H2,(H,10,13) |
InChI-Schlüssel |
HZBUBYILVFRSTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=S)N2CCO |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=S)N2CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267911.png)
![8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267912.png)
![10-(4-bromophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267914.png)
![10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267915.png)
![10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267920.png)
![10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267921.png)
![10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267922.png)
![10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267924.png)
![10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267926.png)
![10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267927.png)
![10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267928.png)
![10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267929.png)
![10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267930.png)
![10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267931.png)